

Fundamental principles of azide-alkyne click chemistry

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Compound of Interest

Compound Name: Azide-PEG9-amido-C8-Boc

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An In-depth Technical Guide to the Fundamental Principles of Azide-Alkyne Click Chemistry

Introduction to Click Chemistry

Introduced by K.B. Sharpless in 2001, "click chemistry" is a chemical philosophy that emphasizes a set of criteria for developing reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] These reactions are designed to be modular, simple to perform, and often proceed under mild, benign conditions, such as in water.[1] The goal is to create a toolbox of powerful, selective, and reliable reactions for the rapid synthesis of new molecules with desired functions.[2] Among the reactions that meet these criteria, the azide-alkyne Huisgen 1,3-dipolar cycloaddition has become the quintessential example of a click reaction.[3] While the thermal version of this reaction requires high temperatures and often yields a mixture of regioisomers, two major advancements have made it a cornerstone of modern chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][4]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a copper(I)-catalyzed variant of the Huisgen cycloaddition that, in contrast to its thermal counterpart, proceeds rapidly at room temperature and, most importantly, is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[1][5] This reaction exhibits an extraordinary rate acceleration of 10^7 to 10^8 compared to the

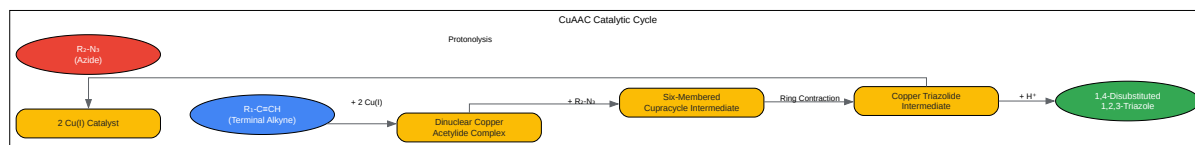
uncatalyzed version.^[1] It is remarkably robust, tolerating a wide pH range (4-12) and a vast array of functional groups, and it can be performed in various solvents, including water, which is often ideal.^{[1][6]}

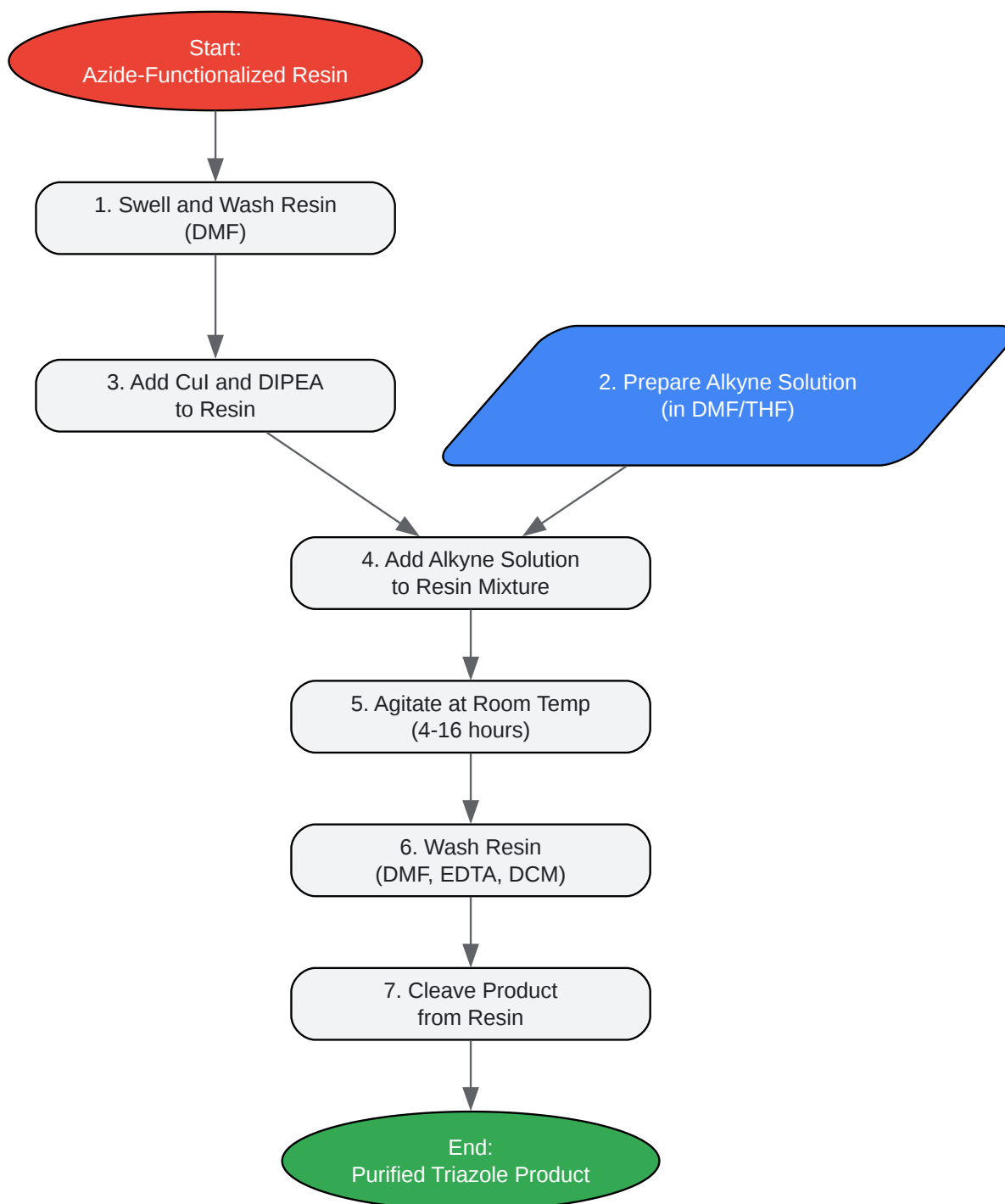
Core Mechanism: A Dinuclear Copper Pathway

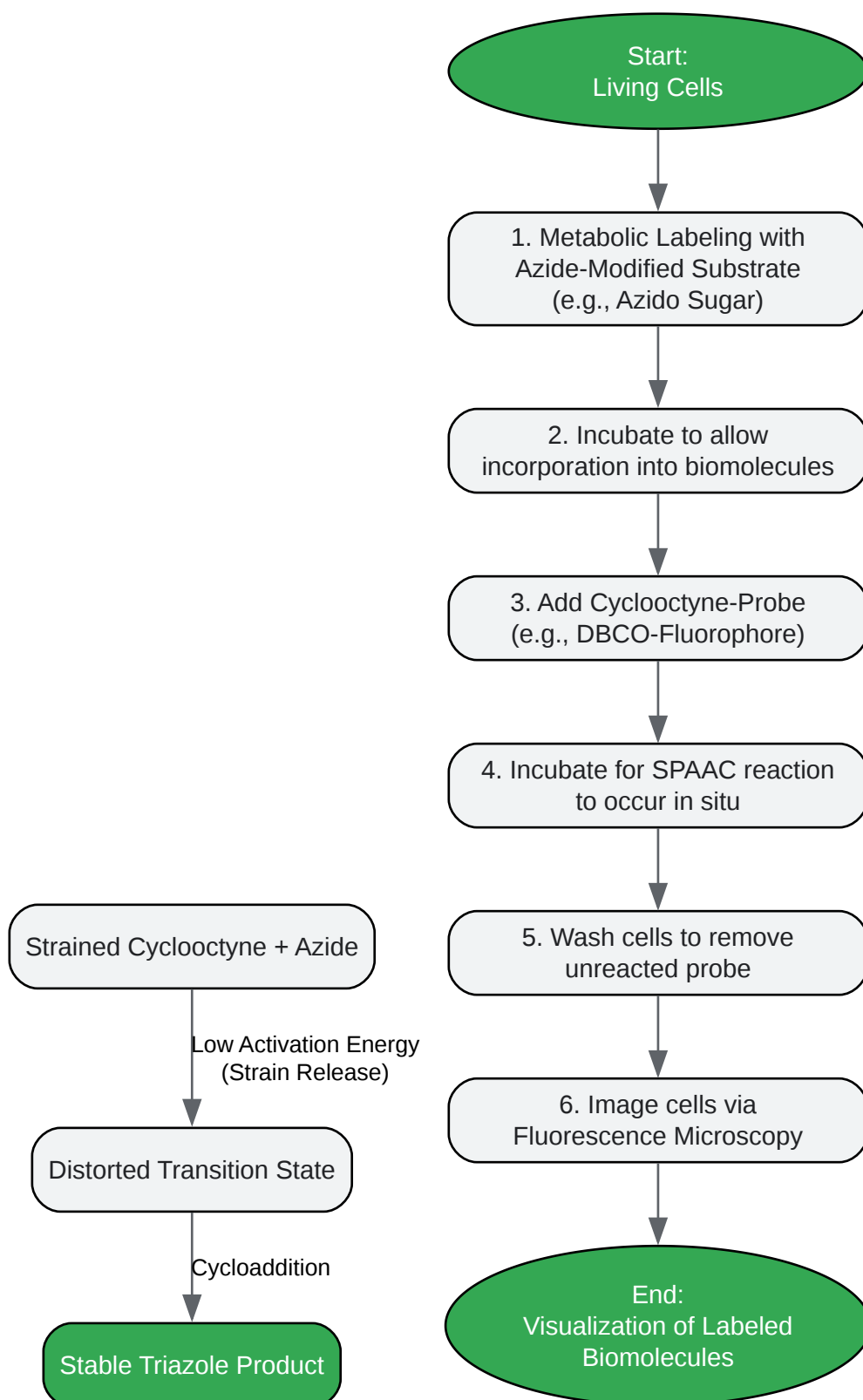
While initial proposals suggested a mononuclear copper catalyst, substantial experimental and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically favored mechanism.^{[5][7]} This model, which shows a second-order dependence on the copper concentration, better explains the reaction's high efficiency and rate.^{[5][7]}

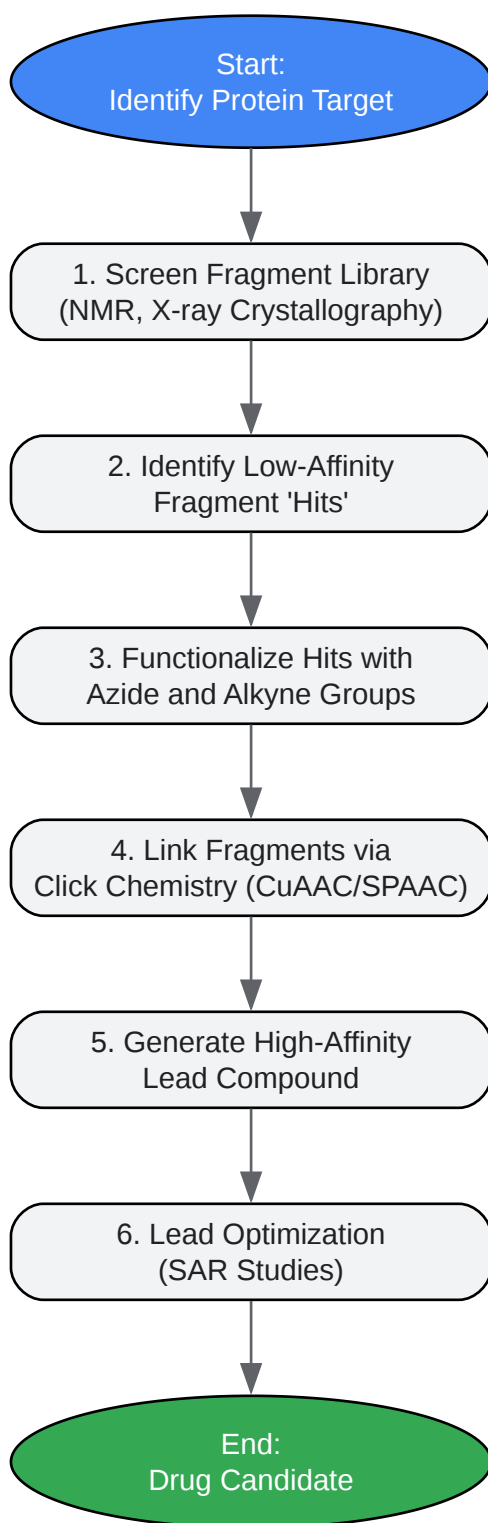
The catalytic cycle involves several key steps:

- **Formation of Copper Acetylide:** A terminal alkyne reacts with one or two copper(I) centers to form a copper acetylide intermediate. DFT calculations suggest that a σ -bound copper acetylide bearing a π -bound copper is a key intermediate.^[1]
- **Coordination of the Azide:** The organic azide then coordinates to a copper center of the dinuclear copper acetylide complex.^{[1][7]}
- **Cycloaddition:** The coordinated azide undergoes a stepwise cycloaddition. This involves the formation of a six-membered cupracycle intermediate.^[7]
- **Ring Contraction and Product Release:** The cupracycle intermediate rearranges, leading to the formation of the stable 1,2,3-triazole ring.
- **Protonolysis and Catalyst Regeneration:** The final step is the protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing the cycle to continue.^[5]









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References

- 1. Click Chemistry [organic-chemistry.org]
- 2. csmres.co.uk [csmres.co.uk]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
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